molecular formula C13H8F3NO2 B1422851 4-(3-Nitrophenyl)benzotrifluoride CAS No. 1138479-19-2

4-(3-Nitrophenyl)benzotrifluoride

Cat. No.: B1422851
CAS No.: 1138479-19-2
M. Wt: 267.2 g/mol
InChI Key: BQRBJVAJHYNPHN-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)benzotrifluoride is a chemical compound that belongs to the class of trifluoromethylated aromatic compounds. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a benzotrifluoride moiety. This compound is known for its yellow crystalline appearance and is used in various fields such as pharmaceuticals, organometallic chemistry, and nanotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)benzotrifluoride typically involves the nitration of benzotrifluoride derivatives. One common method is the nitration of 4-phenylbenzotrifluoride using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and specific reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)benzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

Scientific Research Applications

4-(3-Nitrophenyl)benzotrifluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenyl)benzotrifluoride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitro group and a trifluoromethyl group on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-nitro-3-[4-(trifluoromethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(8-10)17(18)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRBJVAJHYNPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264673
Record name 3-Nitro-4′-(trifluoromethyl)-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138479-19-2
Record name 3-Nitro-4′-(trifluoromethyl)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138479-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-4′-(trifluoromethyl)-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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